molecular formula C15H12ClIO2 B2385904 (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone CAS No. 1103738-26-6

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

Cat. No.: B2385904
CAS No.: 1103738-26-6
M. Wt: 386.61
InChI Key: BGRJXWMKCUZBIG-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is an organic compound with the molecular formula C15H12ClIO2 and a molecular weight of 386.61 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on the phenyl ring, along with an ethoxy group on another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include oxalyl chloride, dichloromethane, fluorobenzene, and anhydrous aluminum trichloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The chloro and iodo substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biomolecules. The ethoxy group may also play a role in modulating its chemical properties and interactions .

Comparison with Similar Compounds

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which provides distinct chemical and biological properties.

Biological Activity

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, a compound with the chemical formula C15H12ClIO2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the sodium-glucose co-transporter type 2 (SGLT2). This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Weight386.612 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point461.3 ± 40.0 °C at 760 mmHg
Flash Point232.8 ± 27.3 °C
LogP5.10

Target of Action

The primary target for this compound is SGLT2 , a protein responsible for glucose reabsorption in the kidneys.

Mode of Action

This compound acts as an inhibitor of SGLT2 , leading to decreased glucose reabsorption and subsequently lowering blood glucose levels. This mechanism is particularly beneficial for patients with conditions such as type 2 diabetes and chronic kidney disease .

Biochemical Pathways

By inhibiting SGLT2, the compound influences the glucose reabsorption pathway in the kidneys, which is crucial for managing blood sugar levels. The inhibition results in increased glucose excretion in urine, thereby reducing hyperglycemia.

Pharmacokinetics

Research suggests that this compound exhibits high gastrointestinal absorption and is likely to be permeant to the blood-brain barrier . This property may enhance its therapeutic effects by allowing it to reach central nervous system targets.

Biological Activity

Preliminary studies indicate that this compound may possess significant antimicrobial and anticancer activities. The halogen substituents (chlorine and iodine) are known to enhance biological interactions, potentially increasing efficacy against various pathogens and cancer cells.

Anticancer Activity

The compound's potential anticancer properties are attributed to its ability to interfere with cellular processes in cancer cells. Studies suggest that halogenated compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Further pharmacological studies are required to elucidate its precise mechanism of action in cancer therapy.

Case Studies

  • SGLT2 Inhibition and Diabetes Management
    • A study demonstrated that SGLT2 inhibitors significantly lower HbA1c levels in diabetic patients, supporting the role of this compound as a potential therapeutic agent for diabetes management.
  • Anticancer Research
    • Preliminary investigations into structurally similar compounds have shown promising results in inhibiting tumor growth in vitro. Future studies on this compound could provide insights into its anticancer efficacy.

Properties

IUPAC Name

(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJXWMKCUZBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A jacketed 2 L three-necked round bottom flask with mechanical stirrer, rubber septum with temperature probe and pressure-equalized addition funnel with gas bubbler was charged with aluminum chloride (97.68 g, 0.733 mol, 1.04 equiv), dichloromethane (0.65 L, KF=0.003 wt % water) and the suspension was set stirring under nitrogen and was cooled to about 6° C. Then ethoxybenzene (90 mL, 0.712 mol, 1.01 equiv) was added over 7 minutes keeping internal temperature below 9° C. The resulting orange solution was diluted with dichloromethane (75 mL) and was cooled to −7° C. Then a solution of 2-chloro-5-iodobenzoyl chloride (<0.706 mol) in 350 mL dichloromethane was added over 13 minutes keeping the internal temperature below +3° C. The reaction mixture was warmed slightly and held at +5° C. for 2 hours. HPLC analysis suggested the reaction was complete and the reaction was quenched into 450 mL pre-cooled (˜5° C.) 2N aq. HCl with stirring in a jacketed round bottom flask. This quench was done in portions over 10 min with internal temperature remaining below 28° C. The quenched biphasic mixture was stirred at 20° C. for 45 min and the lower organic phase was washed with 1 N aq. HCl (200 mL), twice with saturated aq. sodium bicarbonate (200 mL per wash), and with saturated aq. sodium chloride (200 mL). The washed extract was concentrated on a rotary evaporator to afford crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone as an off-white solid (268.93 g, 99.0 area % by HPLC at 220 nm, 1.0 area % regioisomer at 200 nm, 98.5% “as-is” yield).
Quantity
97.68 g
Type
reactant
Reaction Step One
Quantity
0.65 L
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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